REACTION_CXSMILES
|
[CH:1]1[C:6]([N+:7]([O-])=O)=[CH:5][CH:4]=[C:3]([S:10]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=2)(=[O:12])=[O:11])[CH:2]=1.CS(O)(=O)=O>O.CO.[Pd]>[CH:17]1[C:16]([NH2:19])=[CH:15][CH:14]=[C:13]([S:10]([C:3]2[CH:2]=[CH:1][C:6]([NH2:7])=[CH:5][CH:4]=2)(=[O:12])=[O:11])[CH:18]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring and after 15-20 minutes the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
CUSTOM
|
Details
|
to react under hydrogen pressure (4-5 atm) at a temperature of 55-60° C. for about 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered on a Perlite layer
|
Type
|
WASH
|
Details
|
washing with methanol (10 ml for 2 times), subsequently with water (80 ml)
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated under reduced volume
|
Type
|
CUSTOM
|
Details
|
to remove the organic phase
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate (50 ml for 3 times)
|
Type
|
ADDITION
|
Details
|
Discolouring carbon (1.0 g) is added
|
Type
|
FILTRATION
|
Details
|
is filtered on a Perlite layer
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
TEMPERATURE
|
Details
|
After about 30 minutes the mixture is cooled to 0-5° C.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing the solid with water
|
Type
|
TEMPERATURE
|
Details
|
cooled at 0-5° C. (20 ml for three times)
|
Type
|
CUSTOM
|
Details
|
After oven-drying at 50° C.
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1N)S(=O)(=O)C=2C=CC(=CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]([N+:7]([O-])=O)=[CH:5][CH:4]=[C:3]([S:10]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=2)(=[O:12])=[O:11])[CH:2]=1.CS(O)(=O)=O>O.CO.[Pd]>[CH:17]1[C:16]([NH2:19])=[CH:15][CH:14]=[C:13]([S:10]([C:3]2[CH:2]=[CH:1][C:6]([NH2:7])=[CH:5][CH:4]=2)(=[O:12])=[O:11])[CH:18]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring and after 15-20 minutes the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
CUSTOM
|
Details
|
to react under hydrogen pressure (4-5 atm) at a temperature of 55-60° C. for about 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered on a Perlite layer
|
Type
|
WASH
|
Details
|
washing with methanol (10 ml for 2 times), subsequently with water (80 ml)
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated under reduced volume
|
Type
|
CUSTOM
|
Details
|
to remove the organic phase
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate (50 ml for 3 times)
|
Type
|
ADDITION
|
Details
|
Discolouring carbon (1.0 g) is added
|
Type
|
FILTRATION
|
Details
|
is filtered on a Perlite layer
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
TEMPERATURE
|
Details
|
After about 30 minutes the mixture is cooled to 0-5° C.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing the solid with water
|
Type
|
TEMPERATURE
|
Details
|
cooled at 0-5° C. (20 ml for three times)
|
Type
|
CUSTOM
|
Details
|
After oven-drying at 50° C.
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1N)S(=O)(=O)C=2C=CC(=CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]([N+:7]([O-])=O)=[CH:5][CH:4]=[C:3]([S:10]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=2)(=[O:12])=[O:11])[CH:2]=1.CS(O)(=O)=O>O.CO.[Pd]>[CH:17]1[C:16]([NH2:19])=[CH:15][CH:14]=[C:13]([S:10]([C:3]2[CH:2]=[CH:1][C:6]([NH2:7])=[CH:5][CH:4]=2)(=[O:12])=[O:11])[CH:18]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring and after 15-20 minutes the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
CUSTOM
|
Details
|
to react under hydrogen pressure (4-5 atm) at a temperature of 55-60° C. for about 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered on a Perlite layer
|
Type
|
WASH
|
Details
|
washing with methanol (10 ml for 2 times), subsequently with water (80 ml)
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated under reduced volume
|
Type
|
CUSTOM
|
Details
|
to remove the organic phase
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate (50 ml for 3 times)
|
Type
|
ADDITION
|
Details
|
Discolouring carbon (1.0 g) is added
|
Type
|
FILTRATION
|
Details
|
is filtered on a Perlite layer
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
TEMPERATURE
|
Details
|
After about 30 minutes the mixture is cooled to 0-5° C.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing the solid with water
|
Type
|
TEMPERATURE
|
Details
|
cooled at 0-5° C. (20 ml for three times)
|
Type
|
CUSTOM
|
Details
|
After oven-drying at 50° C.
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1N)S(=O)(=O)C=2C=CC(=CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |